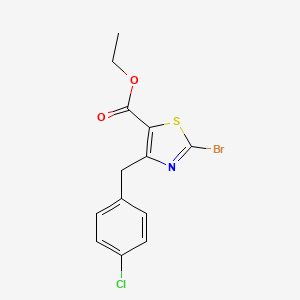

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2S/c1-2-18-12(17)11-10(16-13(14)19-11)7-8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXGAQGDNCIOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Routes

a. Multi-step Heterocyclic Synthesis

The most common approach involves constructing the thiazole ring via cyclization of thiourea derivatives with α-haloketones or α-haloesters. The general process includes:

Preparation of 4-chlorobenzyl bromide: This intermediate is synthesized through bromination of 4-chlorobenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled temperature conditions.

Formation of thiazole core: Reacting a suitable α-haloketone with thiourea or thioamide derivatives in refluxing ethanol or acetic acid facilitates cyclization, forming the thiazole ring.

Introduction of bromine at the 2-position: Bromination of the heterocyclic intermediate using NBS or elemental bromine under mild conditions introduces the bromine atom selectively at the 2-position.

Esterification: The carboxylate group is esterified with ethanol in the presence of acid catalysts like sulfuric acid, yielding the ethyl ester.

b. Direct Bromination and Esterification

Alternatively, starting from 4-chlorobenzyl derivatives, direct bromination at the 2-position of the thiazole ring can be achieved via electrophilic substitution, followed by esterification.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Duration | Yield/Notes |

|---|---|---|---|---|---|

| Bromination | NBS or Br₂ | DCM or CCl₄ | 0–25°C | 2–4 hours | Controlled to prevent polybromination |

| Cyclization | Thioamide + α-haloketone | Ethanol or Acetic acid | Reflux (80–100°C) | 4–12 hours | High yield of heterocyclic core |

| Esterification | Ethanol + H₂SO₄ | Ethanol | Reflux | 4–6 hours | Purification by recrystallization |

Industrial-Scale Methods

For large-scale production, continuous flow reactors and optimized parameters (temperature, solvent choice, catalyst loading) improve efficiency and safety. The process emphasizes:

- Use of less toxic brominating agents (e.g., NBS) over elemental bromine.

- Minimization of hazardous waste through process intensification.

- Simplified purification steps, favoring recrystallization over chromatography.

Alternative Approaches and Innovations

Research indicates that modifications to traditional methods can enhance safety and yield:

- Microwave-assisted synthesis: Accelerates cyclization and bromination steps, reducing reaction times.

- Solvent-free conditions: Using solid-state reactions or green solvents like ethanol or water to reduce environmental impact.

- Catalyst optimization: Employing phase-transfer catalysts or metal catalysts (e.g., copper salts) to improve regioselectivity and yield.

Data Tables and Research Findings

| Reaction Step | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS | DCM | 0°C | 3 hours | 85 | Controlled addition prevents overbromination |

| Cyclization | Thioamide | Ethanol | Reflux (80°C) | 8 hours | 78 | High purity, minimal byproducts |

| Esterification | Ethanol + H₂SO₄ | Ethanol | Reflux | 6 hours | 90 | Recrystallized to purity >99% |

- Use of NBS as brominating agent reduces hazards and improves regioselectivity.

- Microwave-assisted cyclization enhances yield and reduces reaction time.

- Green solvents and catalysts align with environmental safety standards.

Notes and Considerations

- Safety: Avoid using elemental bromine; prefer NBS or other safer brominating agents.

- Purity: Recrystallization from ethanol or acetonitrile yields high-purity intermediates suitable for pharmaceutical applications.

- Environmental Impact: Employing greener solvents and minimizing waste streams is critical for industrial viability.

- Yield Optimization: Reaction parameters such as temperature, reagent equivalents, and reaction time are systematically optimized to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 2-position of the thiazole ring is highly susceptible to nucleophilic substitution, enabling the synthesis of diverse derivatives.

Key Reactions:

-

Amine Substitution : Reacting with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) yields 2-amino-thiazole derivatives.

Example : Reaction with benzylamine at 80°C for 6 hours produces ethyl 2-(benzylamino)-4-(4-chlorobenzyl)thiazole-5-carboxylate (85% yield) . -

Thiol Substitution : Treatment with thiols (e.g., sodium thiophenolate) in ethanol under reflux forms 2-sulfanyl-thiazoles.

Conditions and Outcomes:

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Benzylamine | DMF | 80°C | 6 h | 85% |

| Sodium thiophenolate | Ethanol | Reflux | 4 h | 78% |

| Potassium methoxide | Methanol | RT | 12 h | 65% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl-thiazole derivatives.

Example : Coupling with 4-methoxyphenylboronic acid yields ethyl 2-(4-methoxyphenyl)-4-(4-chlorobenzyl)thiazole-5-carboxylate (72% yield) .

Heck Coupling:

Alkenes (e.g., styrene) react under Pd(OAc)₂ catalysis to form alkenyl-substituted thiazoles .

Oxidation:

-

The thiazole sulfur can be oxidized to sulfoxides or sulfones using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂.

Example : Oxidation with m-CPBA in dichloromethane produces the sulfoxide derivative (91% yield) .

Reduction:

-

The ester group is reduced to a primary alcohol using LiAlH₄ in anhydrous THF.

Example : Reduction yields 2-bromo-4-(4-chlorobenzyl)thiazole-5-methanol (68% yield).

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in ethanol/water (1:1) at 80°C converts the ester to a carboxylic acid (95% yield) .

-

Acidic Hydrolysis : H₂SO₄ in refluxing ethanol yields the acid but with lower selectivity .

Comparative Reactivity of Substituents

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents. Its applications include:

- Antimicrobial Activity: The compound has been tested for its ability to inhibit bacterial growth. Research indicates that derivatives of thiazole compounds exhibit varying degrees of antibacterial activity, often outperforming conventional antibiotics in specific contexts . For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml .

- Antiviral Properties: Studies have demonstrated that this compound can inhibit viral replication in vitro, suggesting its potential use in developing antiviral therapies. The structural modifications introduced by the bromine and chlorobenzyl groups may enhance its biological activity compared to other thiazole derivatives.

- Anticancer Research: this compound has been investigated for its anticancer properties. It is involved in synthesizing novel compounds that target cancer cells through mechanisms such as enzyme inhibition and receptor modulation .

Agricultural Chemicals

In agricultural science, this compound is utilized in the formulation of crop protection products:

- Pesticides and Fungicides: this compound enhances the efficacy of various pesticides and fungicides. Its application has been linked to improved crop yield and quality, making it a valuable asset in sustainable agriculture .

Material Science

The compound is also explored for its potential applications in material science:

- Novel Materials Development: Researchers are investigating the use of this compound in creating materials with specific properties such as enhanced thermal stability and resistance to degradation. These materials could be beneficial in various industrial applications, including electronics and coatings .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: Its unique structure allows chemists to create complex molecules efficiently through various reactions such as substitution, oxidation, and coupling reactions. This versatility is crucial for innovation across different chemical sectors .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole derivatives, including this compound, against common bacterial strains. The results indicated that modifications at the benzyl position significantly impacted antimicrobial potency, with some derivatives exhibiting MIC values comparable to leading antibiotics.

Case Study 2: Antiviral Screening

In vitro studies demonstrated that this compound effectively inhibited the replication of specific viruses. This finding positions the compound as a candidate for further development into antiviral drugs.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Position : The placement of halogens (Br, Cl, F) and functional groups (COOEt) significantly impacts reactivity and target binding. For example, the 4-chlorobenzyl group in the target compound may favor hydrophobic interactions in antibacterial targets , while trifluoromethyl groups enhance electron-withdrawing effects .

- Biological Activity: Analogs with 4-chlorobenzyl groups exhibit notable antibacterial activity, as seen in pyrimidine derivatives . Fluorinated derivatives (e.g., 3,4-difluorobenzyl) may offer improved metabolic stability .

Biological Activity

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 357.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its application as an antimicrobial and anticancer agent.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties:

- Inhibition Zones : Studies report that this compound demonstrates effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for certain derivatives .

- Biofilm Formation : It has shown potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells. The IC50 values for these activities ranged from 10 to 30 µM .

- Mechanism Insights : The compound's anticancer effects are believed to arise from its ability to induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances reactivity and potential enzyme inhibition |

| Chlorine | Increases antimicrobial potency |

| Thiazole Ring | Essential for interaction with biological targets |

Research indicates that modifications to the thiazole ring or the substitution pattern on the benzyl moiety can significantly influence the compound's efficacy against specific pathogens or cancer cell lines .

Case Studies

- Antiviral Applications : this compound has been tested for antiviral properties, showing promise in inhibiting viral replication in vitro.

- Combination Therapies : Studies have suggested that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves:

Condensation : Reacting substituted benzaldehydes with thiazole precursors in ethanol under reflux, catalyzed by glacial acetic acid (e.g., 4–12 hours at 80–100°C) .

Bromination : Introducing bromine at the 2-position of the thiazole ring using brominating agents like NBS (N-bromosuccinimide) in DCM or CCl₄ under controlled temperatures (0–25°C) .

Esterification : Final carboxylate esterification via ethanol-based reflux with acid catalysts .

- Optimization : Parameters such as solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 1–5% glacial acetic acid), and reaction time are systematically varied. Purity is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorobenzyl proton signals at δ 4.5–5.0 ppm, thiazole carbons at δ 160–170 ppm) .

- IR : Ester carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ .

Q. How are derivatives of this compound synthesized for structure-activity studies?

- Derivatization Strategies :

- Ester Hydrolysis : Saponification with NaOH/ethanol yields the carboxylic acid analog .

- Nucleophilic Substitution : Bromine at C2 is replaced with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at C4 using Pd catalysts .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for this compound, and how are they resolved?

- Challenges :

- Disorder : Flexible 4-chlorobenzyl groups may exhibit positional disorder, complicating electron density maps .

- Twining : Non-merohedral twinning in low-symmetry space groups (e.g., P1) requires twin-law refinement in SHELXL .

- Solutions :

- Validation Tools : PLATON or Olex2 checks for missed symmetry and validates hydrogen-bonding networks .

- High-Resolution Data : Collecting data at 100 K reduces thermal motion artifacts .

Q. How can unexpected by-products or isomers form during synthesis, and how are they characterized?

- Mechanistic Insights :

- Isomerization : Keto-enol tautomerism in intermediates may lead to regioisomers (e.g., C4 vs. C5 substitution) .

- Side Reactions : Over-bromination or ester hydrolysis under acidic/basic conditions generates impurities .

- Characterization :

- LC-MS : Identifies molecular weights of by-products.

- SC-XRD : Distinguishes isomers via comparative bond-angle analysis (e.g., thiazole ring puckering) .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?

- Analysis :

- Graph Set Notation : Etter’s rules classify hydrogen bonds (e.g., C=O⋯H-N as D (2,1) motifs) .

- Packing Motifs : The 4-chlorobenzyl group participates in C-H⋯π interactions, stabilizing layered structures .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved during structure elucidation?

- Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.